molecular formula C20H23N3O5 B11209868 ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate CAS No. 899703-65-2

ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate

Cat. No.: B11209868
CAS No.: 899703-65-2
M. Wt: 385.4 g/mol
InChI Key: KWLFUPSRXNWUHF-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate typically involves multiple steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the cyclobutene ring: This step often involves a Diels-Alder reaction between a diene and a dienophile.

    Attachment of the beta-alanyl group: This can be done through an amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: This compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-yl)cyclobut-1-en-1-yl]amino}benzoate: Similar structure but lacks the beta-alanyl group.

    Ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-yl)cyclobut-1-en-1-yl]amino}benzoate: Similar structure but lacks the ester group.

Uniqueness

Ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate is unique due to the presence of both the pyrrolidinone and cyclobutene rings, as well as the beta-alanyl and ester groups. This combination of functional groups provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

899703-65-2

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4-[3-[(3,4-dioxo-2-pyrrolidin-1-ylcyclobuten-1-yl)amino]propanoylamino]benzoate

InChI

InChI=1S/C20H23N3O5/c1-2-28-20(27)13-5-7-14(8-6-13)22-15(24)9-10-21-16-17(19(26)18(16)25)23-11-3-4-12-23/h5-8,21H,2-4,9-12H2,1H3,(H,22,24)

InChI Key

KWLFUPSRXNWUHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCNC2=C(C(=O)C2=O)N3CCCC3

Origin of Product

United States

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